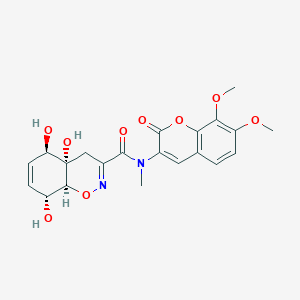

trichodermamide C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trichodermamide C is a natural product found in Penicillium citrinum with data available.

Analyse Des Réactions Chimiques

Construction of the 1,2-Oxazadecaline Core

The synthesis begins with a 1,2-addition of an α-C-lithiated O-TBS ethyl pyruvate oxime (16c ) to benzoquinone (17 ), followed by an oxa-Michael ring-closure (Figure 1). This reaction forms the cis-1,2-oxazadecaline enone (15 ) in 92% yield under optimized conditions (LiTMP, THF, −78 °C) .

Critical Optimization Parameters (Table 1):

| Entry | Oxime | Base | Yield (%) |

|---|---|---|---|

| 5 | 16c | LiTMP | 92 |

| 6 | 16c | LiTMP* | 34 |

| 7 | 16c | LiTMP† | 88 |

*1 equivalent of LiTMP. †Scaled to 40.8 mmol (10 g of 16c ) .

Epoxidation and Stereochemical Control

The distal C8–C9 double bond in intermediate 27 undergoes Mn(salen)-catalyzed epoxidation using iodosobenzene, achieving complete stereoselectivity at the convex face. This step forms the epoxide precursor for selenide functionalization .

Selenide Formation and Rearrangement

A trans-selective ring-opening of the distal epoxide with phenylselenol introduces the selenide group. Subsequent oxidation triggers a -sigmatropic selenoxide rearrangement , yielding the final trichodermamide C structure .

Oxa-Michael Cyclization

The oxa-Michael closure proceeds via a six-membered transition state, with the O-TBS group directing stereochemistry. This step establishes four contiguous stereocenters in the oxazadecaline core .

Selenoxide Rearrangement

The selenoxide intermediate undergoes a stereospecific -shift, transferring chirality from selenium to carbon. This reaction is pivotal for installing the C6-chloro substituent, critical for cytotoxicity .

N-Methylation Resistance

Early attempts to couple N-methylaminocoumarin (25b ) failed due to steric hindrance. The solution involved pre-methylation of intermediate 27 using iodomethane, K₂CO₃, and 18-crown-6 (95% yield) .

Scalability

The synthesis was scaled to gram quantities by:

Biological Relevance of Synthetic Modifications

The C6-chloro and N-methyl groups introduced during synthesis are essential for cytotoxicity (IC₅₀ = 0.68 μg/mL in HCT116 cells) . Structure-activity studies confirm that truncating the 2-amidocoumarin moiety abolishes activity, underscoring the need for precise functionalization .

Comparative Analysis of Trichodermamide Syntheses

| Step | This compound | Trichodermamide A/B |

|---|---|---|

| Core Construction | 16c + 17 | Same |

| Epoxidation Site | Distal (C8–C9) | Proximal (C6–C7) |

| Selenide Installation | Trans-selective | Retention of config. |

| Total Steps | 9 from 15 | 8–11 from 15 |

This synthesis establishes a robust platform for accessing structurally complex 1,2-oxazadecalines, enabling further exploration of their pharmacological potential.

Propriétés

Formule moléculaire |

C21H22N2O9 |

|---|---|

Poids moléculaire |

446.4 g/mol |

Nom IUPAC |

(4aS,5R,8R,8aS)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,5,8-trihydroxy-N-methyl-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide |

InChI |

InChI=1S/C21H22N2O9/c1-23(12-8-10-4-6-14(29-2)17(30-3)16(10)31-20(12)27)19(26)11-9-21(28)15(25)7-5-13(24)18(21)32-22-11/h4-8,13,15,18,24-25,28H,9H2,1-3H3/t13-,15-,18+,21+/m1/s1 |

Clé InChI |

PCMUPOUDXMFDRE-NYGSYELISA-N |

SMILES isomérique |

CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)O)O |

SMILES canonique |

CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NOC4C(C=CC(C4(C3)O)O)O |

Synonymes |

trichodermamide C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.